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molecular formula C11H15NO5 B1400266 5-(3-tert-Butoxy-3-oxopropyl)-1,3-oxazole-4-carboxylic acid CAS No. 1252657-90-1

5-(3-tert-Butoxy-3-oxopropyl)-1,3-oxazole-4-carboxylic acid

Cat. No. B1400266
M. Wt: 241.24 g/mol
InChI Key: HLVZCGHRCYYFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853215B2

Procedure details

A mixture of methyl 5-(3-tert-butoxy-3-oxopropyl)-1,3-oxazole-4-carboxylate (Reference Example 21, 6.20 g, 24.3 mmol) and 2 M NaOH (73 mL) in MeOH (290 mL) was stirred at room temperature for 5 h. The reaction mixture was concentrated under reduced pressure and the resulting residue was partitioned between diethyl ether and water. The water layer was acidified with 1 M HCl and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give the title compound (1.92 g) as a light brown oil.
Name
methyl 5-(3-tert-butoxy-3-oxopropyl)-1,3-oxazole-4-carboxylate
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
73 mL
Type
reactant
Reaction Step One
Name
Quantity
290 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:18])[CH2:7][CH2:8][C:9]1[O:13][CH:12]=[N:11][C:10]=1[C:14]([O:16]C)=[O:15])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+]>CO>[C:1]([O:5][C:6](=[O:18])[CH2:7][CH2:8][C:9]1[O:13][CH:12]=[N:11][C:10]=1[C:14]([OH:16])=[O:15])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
methyl 5-(3-tert-butoxy-3-oxopropyl)-1,3-oxazole-4-carboxylate
Quantity
6.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(CCC1=C(N=CO1)C(=O)OC)=O
Name
Quantity
73 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
290 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was partitioned between diethyl ether and water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(CCC1=C(N=CO1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.92 g
YIELD: CALCULATEDPERCENTYIELD 32.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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